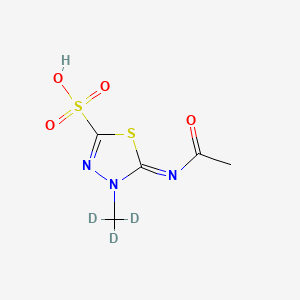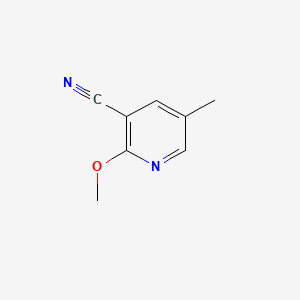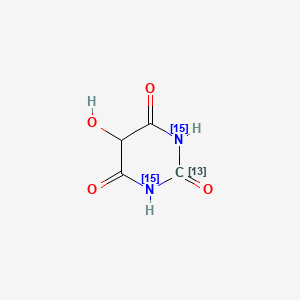![molecular formula C10H9IN2O2 B587767 3-Yodo-1H-pirrolo[2,3-c]piridina-5-carboxilato de etilo CAS No. 147503-88-6](/img/structure/B587767.png)
3-Yodo-1H-pirrolo[2,3-c]piridina-5-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .
Biology and Medicine
Its derivatives may exhibit biological activity, making it a candidate for the synthesis of new pharmaceuticals .
Industry
In the industrial sector, Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate can be used in the production of advanced materials, such as organic semiconductors and polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a pyrrolo[2,3-C]pyridine precursor followed by esterification. The reaction conditions often require the use of iodine or iodinating agents, organic solvents, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-C]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Mecanismo De Acción
The mechanism of action of Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other iodinated pyrrolo[2,3-C]pyridine derivatives, such as 3-iodo-7-methoxy-1H-pyrrolo[2,3-C]pyridine . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
ethyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-9(6)5-13-8/h3-5,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSNXVLHVWJQNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C(=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












